5-Hydroxy Rosiglitazone Sulfate 5-Hydroxy Rosiglitazone Sulfate
Brand Name: Vulcanchem
CAS No.: 288853-63-4
VCID: VC20798083
InChI: InChI=1S/C18H19N3O7S2/c1-21(16-7-6-14(11-19-16)28-30(24,25)26)8-9-27-13-4-2-12(3-5-13)10-15-17(22)20-18(23)29-15/h2-7,11,15H,8-10H2,1H3,(H,20,22,23)(H,24,25,26)
SMILES: CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OS(=O)(=O)O
Molecular Formula: C18H19N3O7S2
Molecular Weight: 453.5 g/mol

5-Hydroxy Rosiglitazone Sulfate

CAS No.: 288853-63-4

Cat. No.: VC20798083

Molecular Formula: C18H19N3O7S2

Molecular Weight: 453.5 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy Rosiglitazone Sulfate - 288853-63-4

Specification

CAS No. 288853-63-4
Molecular Formula C18H19N3O7S2
Molecular Weight 453.5 g/mol
IUPAC Name [6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl] hydrogen sulfate
Standard InChI InChI=1S/C18H19N3O7S2/c1-21(16-7-6-14(11-19-16)28-30(24,25)26)8-9-27-13-4-2-12(3-5-13)10-15-17(22)20-18(23)29-15/h2-7,11,15H,8-10H2,1H3,(H,20,22,23)(H,24,25,26)
Standard InChI Key WAGUBJKZLRLKGR-UHFFFAOYSA-N
SMILES CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OS(=O)(=O)O
Canonical SMILES CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OS(=O)(=O)O

Introduction

5-Hydroxy Rosiglitazone Sulfate: Structure and Formation

5-Hydroxy Rosiglitazone Sulfate represents a phase II metabolite of rosiglitazone that results from the sequential hydroxylation and sulfate conjugation of the parent compound. While detailed information on this specific metabolite is limited in the available literature, its formation pathway can be inferred from general principles of drug metabolism and the known metabolic routes of rosiglitazone.

Formation Pathway

The formation of 5-Hydroxy Rosiglitazone Sulfate likely follows a two-step process:

  • Hydroxylation of rosiglitazone at the 5-position, catalyzed primarily by CYP2C8 with some contribution from CYP2C9

  • Subsequent conjugation with a sulfate group, catalyzed by sulfotransferase enzymes

This metabolite represents an important component of the phase II metabolism of rosiglitazone, which follows the initial phase I oxidative processes. The sulfate conjugation increases the water solubility of the metabolite, facilitating its elimination from the body.

Enzymatic Regulation of Rosiglitazone Metabolism

The metabolism of rosiglitazone, including the formation of 5-Hydroxy Rosiglitazone Sulfate, is subject to regulation through various mechanisms. Inhibition studies have provided valuable insights into the enzymes involved and their relative contributions to rosiglitazone metabolism.

Inhibition Studies and Enzymatic Contributions

Research has demonstrated that specific inhibitors of CYP2C8 and CYP2C9 significantly impact rosiglitazone metabolism. Montelukast, a CYP2C8 inhibitor, causes approximately 49% inhibition of rosiglitazone metabolism in human liver microsomes . Similarly, 13-cis retinoic acid, another CYP2C8 inhibitor, results in approximately 69% inhibition . These findings confirm the primary role of CYP2C8 in rosiglitazone metabolism.

Sulfaphenazole, a selective CYP2C9 inhibitor, causes a more modest reduction in rosiglitazone metabolism (30-42% inhibition at concentrations of 2.5-10 μM), supporting the secondary role of CYP2C9 in this process . Additional inhibitors such as ketoconazole (CYP3A4 inhibitor, 52% inhibition) and troleandomycin (CYP3A4 inhibitor, 41% inhibition) also affect rosiglitazone metabolism, suggesting some contribution from CYP3A4 .

The following table summarizes the effects of various enzyme inhibitors on rosiglitazone metabolism:

InhibitorTarget EnzymeInhibition Percentage
MontelukastCYP2C849%
13-cis Retinoic AcidCYP2C869%
Sulfaphenazole (2.5 μM)CYP2C930%
Sulfaphenazole (10 μM)CYP2C942%
KetoconazoleCYP3A452%
TroleandomycinCYP3A441%
DiethyldithiocarbamateCYP2E141%
Montelukast + SulfaphenazoleCYP2C8 + CYP2C971%

These inhibition studies highlight the complex enzymatic regulation of rosiglitazone metabolism and suggest potential drug-drug interactions that could affect the formation of metabolites including 5-Hydroxy Rosiglitazone Sulfate.

Clinical Significance and Future Research Directions

Future Research Needs

Several key areas warrant further investigation:

  • Detailed characterization of the pharmacokinetic properties of 5-Hydroxy Rosiglitazone Sulfate, including distribution volume, clearance, and half-life

  • Assessment of any potential pharmacological activity or toxicity of this metabolite

  • Development of sensitive and specific analytical methods for the quantification of 5-Hydroxy Rosiglitazone Sulfate in various biological matrices

  • Evaluation of interindividual variability in the formation of this metabolite and its contribution to variability in rosiglitazone response

  • Investigation of potential drug-drug interactions involving the formation and elimination of 5-Hydroxy Rosiglitazone Sulfate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator